Cathepsin L Inhibitor I

Vue d'ensemble

Description

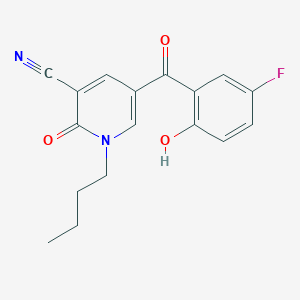

Le Cathepsin L-IN-2 est un puissant inhibiteur de la cathepsine L, une cystéine protéase lysosomale impliquée dans divers processus physiologiques, notamment la dégradation des protéines, l'apoptose et les réponses immunitaires. La cathepsine L est impliquée dans de nombreuses pathologies telles que le cancer, les maladies cardiovasculaires et les infections virales, ce qui rend ses inhibiteurs précieux pour des applications thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Cathepsin L-IN-2 implique généralement une synthèse organique en plusieurs étapes. Le processus commence par la préparation d'intermédiaires clés, suivie de réactions de couplage, d'étapes de protection et de déprotection, et de purification. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés.

Méthodes de production industrielle : La production industrielle du Cathepsin L-IN-2 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour les réacteurs à grande échelle, la garantie d'un contrôle qualité constant et la mise en œuvre de techniques de purification efficaces. L'utilisation de systèmes automatisés et de réacteurs à flux continu peut améliorer l'efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Types de réactions : Le Cathepsin L-IN-2 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le peroxyde d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réducteurs tels que le borohydrure de sodium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, à l'aide de réactifs comme les halogénoalcanes.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogénoalcanes, nucléophiles comme les amines ou les thiols.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans le Cathepsin L-IN-2 et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Le Cathepsin L-IN-2 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de la cathepsine L et son rôle dans diverses réactions chimiques.

Biologie : Investigue le rôle de la cathepsine L dans les processus cellulaires tels que l'apoptose, l'autophagie et les réponses immunitaires.

Médecine : Explore le potentiel thérapeutique dans le traitement de maladies telles que le cancer, les maladies cardiovasculaires et les infections virales, y compris le COVID-19.

Industrie : Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant la cathepsine L

5. Mécanisme d'action

Le Cathepsin L-IN-2 exerce ses effets en se liant au site actif de la cathepsine L, inhibant son activité protéolytique. Cette inhibition empêche le clivage des protéines substrats, modulant ainsi divers processus cellulaires. Les cibles moléculaires comprennent le résidu cystéine du site actif de la cathepsine L, et les voies impliquées sont liées à la dégradation des protéines, à l'apoptose et aux réponses immunitaires .

Composés similaires :

Inhibiteurs de la cathepsine K : Similaires en structure et en fonction, ciblant la cathepsine K, une autre cystéine protéase lysosomale.

Inhibiteurs de la cathepsine S : Ciblent la cathepsine S, impliquée dans les réponses immunitaires et l'inflammation.

Inhibiteurs de la cathepsine B : Ciblent la cathepsine B, impliquée dans le cancer et d'autres maladies.

Unicité : Le Cathepsin L-IN-2 est unique en raison de sa grande spécificité et de sa puissance dans l'inhibition de la cathepsine L. Cette spécificité réduit les effets hors cible et améliore son potentiel thérapeutique. Comparé à d'autres inhibiteurs de la cathepsine, le Cathepsin L-IN-2 a montré des résultats prometteurs dans les études précliniques pour le traitement de diverses maladies .

Applications De Recherche Scientifique

Cathepsin L-IN-2 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of cathepsin L and its role in various chemical reactions.

Biology: Investigates the role of cathepsin L in cellular processes such as apoptosis, autophagy, and immune responses.

Medicine: Explores therapeutic potential in treating diseases like cancer, cardiovascular diseases, and viral infections, including COVID-19.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting cathepsin L

Mécanisme D'action

Cathepsin L-IN-2 exerts its effects by binding to the active site of cathepsin L, inhibiting its proteolytic activity. This inhibition prevents the cleavage of substrate proteins, thereby modulating various cellular processes. The molecular targets include the cysteine residue in the active site of cathepsin L, and the pathways involved are related to protein degradation, apoptosis, and immune responses .

Comparaison Avec Des Composés Similaires

Cathepsin K Inhibitors: Similar in structure and function, targeting cathepsin K, another lysosomal cysteine protease.

Cathepsin S Inhibitors: Target cathepsin S, involved in immune responses and inflammation.

Cathepsin B Inhibitors: Target cathepsin B, implicated in cancer and other diseases.

Uniqueness: Cathepsin L-IN-2 is unique due to its high specificity and potency in inhibiting cathepsin L. This specificity reduces off-target effects and enhances its therapeutic potential. Compared to other cathepsin inhibitors, Cathepsin L-IN-2 has shown promising results in preclinical studies for treating various diseases .

Propriétés

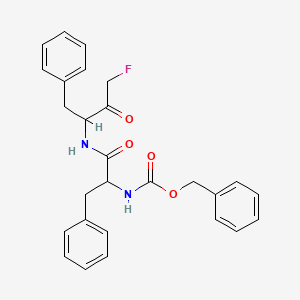

IUPAC Name |

benzyl N-[1-[(4-fluoro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN2O4/c28-18-25(31)23(16-20-10-4-1-5-11-20)29-26(32)24(17-21-12-6-2-7-13-21)30-27(33)34-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAILNONEKASNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CF)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

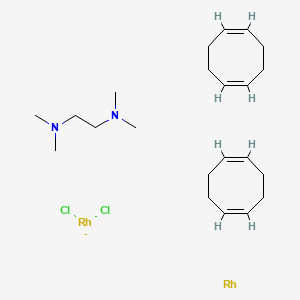

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride](/img/structure/B3339573.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B3339580.png)

![[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339616.png)